Difluoromethanesulphonic acid
Overview
Description
Difluoromethanesulphonic acid is a chemical compound with the molecular formula CH₂F₂O₃S. It is a sulfonic acid derivative characterized by the presence of two fluorine atoms attached to a methanesulfonic acid backbone. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoromethanesulphonic acid can be synthesized from chlorodifluoromethane via an alkali-metal difluoromethanesulphonate intermediate . The process involves the reaction of chlorodifluoromethane with a suitable alkali metal to form the corresponding sulphonate, which is then converted to this compound.
Industrial Production Methods: The industrial production of this compound typically involves the electrochemical fluorination of methanesulfonic acid. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Difluoromethanesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Difluoromethanesulphonic acid has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and alkylation.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which difluoromethanesulphonic acid exerts its effects involves its strong acidity and ability to donate protons. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include protonation of substrates, activation of electrophiles, and stabilization of reaction intermediates.
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and used in similar applications as difluoromethanesulphonic acid.
Methanesulfonic acid: A less acidic compound compared to this compound, used in green chemistry applications.
Triflamides and Triflimides: These compounds have strong electron-withdrawing properties and are used as catalysts and reagents in organic synthesis.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which enhance its acidity and reactivity compared to other sulfonic acids. This makes it particularly useful in reactions requiring strong acidic conditions and in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
difluoromethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDXUTMWWHKMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193830 | |
Record name | Difluoromethanesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-07-3 | |
Record name | 1,1-Difluoromethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40856-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluoromethanesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluoromethanesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoromethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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